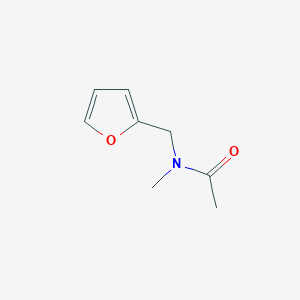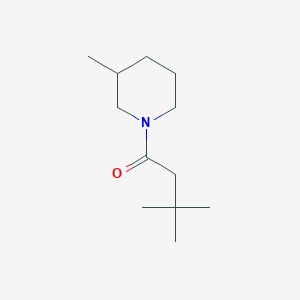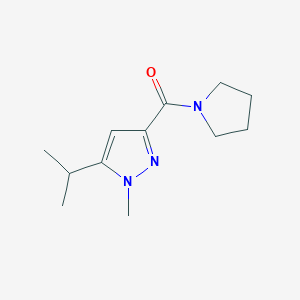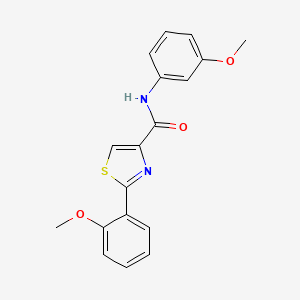
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide, also known as MPTP, is a synthetic compound that has been extensively studied in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. Despite its toxic effects, MPTP has been widely used in the field of neuroscience as a tool to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.
Wirkmechanismus
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has several advantages as a tool for scientific research. It selectively destroys dopaminergic neurons in the brain, making it an excellent model for studying the mechanisms of Parkinson's disease. This compound is also relatively easy to synthesize and administer to animals. However, there are also several limitations to using this compound in lab experiments. It is a potent neurotoxin that can cause severe damage to the brain, making it difficult to use in long-term studies. Additionally, the effects of this compound on the brain may not fully replicate the effects of Parkinson's disease in humans, which limits its usefulness as a model for the disease.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide. One area of focus is on developing new treatments for Parkinson's disease based on the mechanisms of this compound toxicity. Another area of research is on using this compound as a tool to study the effects of environmental toxins on the brain. Finally, there is ongoing research on developing new animal models for Parkinson's disease that more closely replicate the disease in humans, which may lead to new insights into the mechanisms of the disease and new treatments.
Synthesemethoden
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide can be synthesized through a multi-step process starting from 2-methylfuran. The first step involves the reaction of 2-methylfuran with methylamine to form 2-methyl-N-methylfuran. This intermediate is then reacted with 2-bromo-3-methylpyridine to form this compound, which is the final product.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. When this compound is administered to animals, it selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This makes it an excellent tool to study the underlying mechanisms of the disease and to develop new treatments. This compound has also been used to study the effects of environmental toxins on the brain and to develop new drugs for other neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-6-13-11(8)14-12(15)10-5-7-16-9(10)2/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDBLHUQTAOJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)

![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)

![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)


![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)
